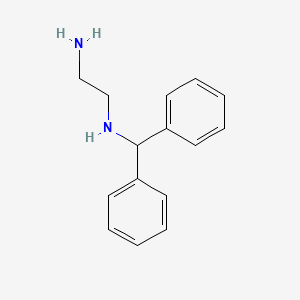

(2-Aminoethyl)(diphenylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-benzhydrylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVZYDDRMVHWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminoethyl Diphenylmethyl Amine

Convergent and Divergent Synthetic Pathways for N-(Diphenylmethyl)ethane-1,2-diamine

The construction of N-(Diphenylmethyl)ethane-1,2-diamine can be approached through several strategic pathways. These are broadly classified as convergent, where key fragments of the molecule are synthesized separately before being joined, and divergent, where a central molecular core is progressively elaborated. wikipedia.org

A common and straightforward approach to synthesizing symmetrically substituted diamines is through the reductive amination of a carbonyl compound or alkylation of a primary amine. For N-(Diphenylmethyl)ethane-1,2-diamine, a typical convergent synthesis involves the reaction between ethylenediamine (B42938) and two equivalents of a benzhydryl-containing electrophile. Alternatively, a Schiff base can be formed between ethylenediamine and benzaldehyde (B42025), followed by reduction. ekb.egresearchgate.net One reported method involves the reaction of ethylenediamine with benzaldehyde in toluene (B28343) to form the di-Schiff base, N,N'-(ethane-1,2-diyl)bis(1-phenylmethanimine), which is then isolated as a solid powder. researchgate.net

Divergent synthesis offers a strategy to build a library of related compounds from a common intermediate. wikipedia.org For instance, one could start with ethylenediamine and first introduce the diphenylmethyl group onto one nitrogen atom. This mono-substituted intermediate, N-(diphenylmethyl)ethane-1,2-diamine, can then be reacted with a variety of different electrophiles to create a diverse set of analogues. Achieving selective mono-functionalization of a symmetric diamine can be challenging but is an area of active research. digitellinc.com

Another powerful method for creating 1,2-diamines is the ring-opening of aziridines. This can be achieved with various nitrogen nucleophiles. For example, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines to produce vicinal diamines with high yield and selectivity. organic-chemistry.org

Table 1: Comparison of Synthetic Pathways

| Synthesis Type | Starting Materials | Key Steps | Advantages |

|---|---|---|---|

| Convergent | Ethylenediamine, Benzaldehyde | Formation of di-Schiff base, Reduction with NaBH₄ | High yield, straightforward procedure. researchgate.net |

| Convergent | N-tosyl aziridines, Nitroarenes | Reductive ring-opening mediated by B₂(OH)₄ | Uses readily available amino sources, catalyst-free. organic-chemistry.org |

| Divergent | Ethylenediamine | Selective mono-N-alkylation, Further functionalization | Allows for the creation of a library of diverse analogues from a common intermediate. wikipedia.org |

Strategies for Enantioselective Synthesis of Chiral Diamines and Related Analogues

Many applications of diamines, particularly in catalysis and medicinal chemistry, require enantiomerically pure forms. The development of asymmetric synthetic methods to produce chiral 1,2-diamines is therefore a critical area of research. researchgate.net These strategies often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. mdpi.comyale.edu

One major approach is the catalytic asymmetric ring-opening of meso-aziridines. researchgate.net Chiral Lewis acid complexes, such as those derived from chromium and a chiral Schiff base ligand, can catalyze the reaction of meso-aziridines with nucleophiles like trimethylsilyl (B98337) azide. The resulting β-azido amine can be readily converted into the desired chiral 1,2-diamine. researchgate.net

The use of chiral auxiliaries is another powerful strategy. The Ellman lab developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide variety of amines. yale.edu Condensation of this auxiliary with an aldehyde or ketone forms an N-tert-butanesulfinyl imine (sulfinimine). The subsequent addition of a nucleophile proceeds with high diastereoselectivity, directed by the chiral sulfinyl group. After the key bond-forming step, the auxiliary can be cleaved under mild acidic conditions to reveal the chiral primary amine. yale.edunih.gov

Organocatalysis has also emerged as a potent tool for the enantioselective synthesis of diamines and their derivatives. mdpi.comrsc.org For example, chiral phosphoric acids have been used to catalyze the asymmetric epoxidation of certain alkenes, which can then be converted to chiral amino alcohols and subsequently to diamines. mdpi.com Similarly, novel C2-symmetric squaramide-based primary diamines have been designed and used as organocatalysts in asymmetric additions to α,β-unsaturated ketones, yielding products with high enantiomeric excess (ee). rsc.org

Table 2: Enantioselective Methodologies

| Method | Catalyst/Auxiliary | Key Feature | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Catalytic Ring-Opening | Chiral Cr(III)-Schiff Base Complex | Desymmetrization of meso-aziridines | 83-94% | researchgate.net |

| Chiral Auxiliary | tert-Butanesulfinamide | Diastereoselective addition to sulfinimines | High de | nih.gov |

| Organocatalysis | C2-Symmetric Squaramide Diamine | Asymmetric Michael addition | up to 96% | rsc.org |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric epoxidation of alkenyl aza-heteroarenes | High | mdpi.com |

Green Chemistry Principles and Sustainable Approaches in Diamine Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles. asm.org This involves developing methods that are more atom-economical, use less hazardous solvents, and are more energy-efficient. sciencedaily.com The synthesis of diamines is an area where these principles are being actively applied. rsc.org

A significant advancement is the use of water as a reaction solvent, which avoids the environmental and safety issues associated with volatile organic compounds. An eco-friendly protocol for preparing N,N'-dibenzyl diamines has been developed where the initial formation of the di-Schiff base from a diamine and an aldehyde is performed in water, without needing a catalyst or azeotropic removal of water. researchgate.netccsenet.org

The "hydrogen borrowing" or "hydrogen-transfer" methodology is another green strategy, often used in the amination of alcohols. acs.org In this process, a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this cycle is water, making it a highly atom-economical and clean process. acs.org This can be applied to the synthesis of ethylenediamine (EDA) from ethylene (B1197577) glycol (EG), a renewable resource, representing a sustainable alternative to traditional petroleum-based routes. rsc.orgacs.org

Table 3: Green Synthesis Approaches

| Principle | Approach | Example | Benefit |

|---|---|---|---|

| Safer Solvents | Use of water as solvent | Schiff base formation in H₂O | Avoids volatile organic compounds, eco-friendly. researchgate.netccsenet.org |

| Catalysis | Catalyst-free reduction | Reduction of Schiff bases with NaBH₄ without catalyst | Simplifies reaction and purification, reduces waste. researchgate.netccsenet.org |

| Atom Economy | Hydrogen borrowing | Synthesis of EDA from ethylene glycol | High atom efficiency, water is the only byproduct. acs.org |

| Renewable Feedstocks | Biomass-derived precursors | Synthesis of amines from glycolaldehyde (B1209225) or furfural | Reduces reliance on fossil fuels. rsc.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of (2-Aminoethyl)(diphenylmethyl)amine relies on effective purification and isolation of both the final product and any synthetic intermediates. Standard laboratory techniques are typically employed, tailored to the specific properties of the compounds involved.

Following a reaction, a common first step is an aqueous work-up. This involves quenching the reaction, often with water, and then extracting the product into an appropriate organic solvent like ethyl acetate (B1210297). rsc.orgorgsyn.org The combined organic layers are then washed, typically with water and a saturated aqueous solution of sodium chloride (brine), to remove any water-soluble impurities. orgsyn.org The organic solution is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), before the solvent is removed under vacuum using a rotary evaporator. rsc.orgorgsyn.org

For many amine syntheses, particularly those involving intermediates like Schiff bases or protected amines, column chromatography on silica (B1680970) gel is the definitive purification method. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel). A solvent system, or eluent, is chosen to provide good separation of the desired product from byproducts and unreacted starting materials. For example, a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) is commonly used, with the ratio adjusted to achieve optimal separation (e.g., PE/EtOAc = 50:1 or 20:1). rsc.org The purity of the isolated fractions can then be assessed using techniques like thin-layer chromatography (TLC) or NMR spectroscopy. orgsyn.org

Table 4: Common Purification Steps

| Step | Technique/Reagents | Purpose |

|---|---|---|

| Work-up | Water, Ethyl Acetate, Brine | Quench reaction, extract product, remove water-soluble impurities. rsc.orgorgsyn.org |

| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | Remove residual water from the organic solution. rsc.org |

| Solvent Removal | Rotary Evaporation | Concentrate the product by removing the volatile solvent. orgsyn.org |

| Purification | Silica Gel Column Chromatography | Separate the target compound from impurities. rsc.org |

| Eluent System | Petroleum Ether / Ethyl Acetate | Mobile phase for column chromatography. rsc.org |

Comprehensive Spectroscopic and Structural Characterization of 2 Aminoethyl Diphenylmethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR spectroscopy, the chemical shifts are indicative of the electronic environment of the protons. For (2-Aminoethyl)(diphenylmethyl)amine, the aromatic protons on the two phenyl rings typically appear in the downfield region, generally between 7.0 and 7.5 ppm. The single proton on the methine carbon (the CH group bonded to both phenyl rings) is also distinct. The protons of the ethylenediamine (B42938) backbone appear as multiplets in the upfield region, and the amine (NH and NH₂) protons can appear over a broad range and may be broadened due to chemical exchange.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the phenyl rings will produce signals in the aromatic region (typically 120-145 ppm). The methine carbon (diphenylmethyl group) will have a characteristic shift, while the two aliphatic carbons of the ethylenediamine moiety will appear at higher field strengths. The precise chemical shifts can be influenced by the solvent used. carlroth.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl H (ortho, meta, para) | 7.20 - 7.45 | 127.0 - 129.0 |

| Phenyl C (quaternary) | - | ~143.0 |

| Methine CH | ~4.20 | ~65.0 |

| Methylene (B1212753) CH₂ (adjacent to NH) | ~2.85 | ~50.0 |

| Methylene CH₂ (adjacent to NH₂) | ~2.70 | ~42.0 |

| Amine NH, NH₂ | Variable (1.5 - 3.0) | - |

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and temperature.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling relationships, typically over two to three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene protons (-CH₂-CH₂-) of the ethylenediamine fragment, confirming their connectivity. It would also show correlations between the methine proton and the ortho-protons of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edu Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak, linking the proton signal to its corresponding carbon signal. This allows for the direct assignment of the carbon spectrum based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). ipb.pt It is crucial for piecing together the molecular skeleton. For instance, the methine proton (CH) would show correlations to the quaternary and ortho-carbons of the phenyl rings, as well as to the adjacent methylene carbon of the ethylenediamine chain, confirming the connection of the diphenylmethyl group to the nitrogen atom. ipb.pt Similarly, the methylene protons would show correlations to each other's carbons, further solidifying the structure of the ethylenediamine backbone.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.netmdpi.com

The FT-IR and Raman spectra of this compound would display characteristic bands corresponding to its constituent parts: the primary amine (-NH₂), the secondary amine (-NH-), the aliphatic methylene groups (-CH₂-), and the aromatic phenyl rings.

N-H Vibrations: The primary amine (NH₂) typically shows two bands for asymmetric and symmetric stretching in the 3300-3500 cm⁻¹ region. The secondary amine (NH) shows a single, often weaker, band in the same region. N-H bending vibrations are observed around 1600 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups occurs just below 3000 cm⁻¹. spectrabase.com

C=C Vibrations: Aromatic ring stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. nih.gov

C-N Vibrations: The C-N stretching vibrations for both alkyl and aryl amines are found in the 1020-1360 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR & Raman) |

| Primary/Secondary Amine | N-H Stretch | 3300 - 3500 |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

| Alkyl C-N | C-N Stretch | 1020 - 1250 |

Note: These are general ranges. Specific peak positions and intensities can provide a detailed fingerprint of the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines. semanticscholar.org In positive-ion mode, this compound is expected to readily protonate at one or both of the basic nitrogen atoms, yielding a prominent pseudomolecular ion [M+H]⁺. nih.govresearchgate.net The high-resolution measurement of this ion's m/z value allows for the precise determination of the molecular weight and the calculation of its elemental formula, confirming the identity of the compound. Dimer ions [2M+H]⁺ or adducts with solvent or salt cations (e.g., [M+Na]⁺) may also be observed. semanticscholar.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wvu.edu For analysis by GC-MS, the compound must be sufficiently volatile and thermally stable. While the title compound might be amenable to GC-MS, derivatization is sometimes employed for similar amines to improve chromatographic properties.

When subjected to a hard ionization technique like Electron Ionization (EI), commonly used in GC-MS, the molecule will fragment in a predictable manner. The most prominent fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, the most significant fragment would likely be the stable diphenylmethyl cation (benzhydryl cation) at m/z 167, resulting from the cleavage of the C-N bond. Other fragments corresponding to the loss of parts of the ethylenediamine chain would also be expected. miamioh.edu

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 226 | [C₁₅H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 167 | [C₁₃H₁₁]⁺ | α-Cleavage, loss of •CH₂CH₂NH₂ |

| 181 | [C₁₃H₁₃N]⁺ | Cleavage of C-C bond in ethylenediamine chain |

| 44 | [C₂H₆N]⁺ | Cleavage of diphenylmethyl group |

X-ray Crystallography for Solid-State Molecular Structure Determination

Unit Cell Parameters and Space Group Analysis

For instance, the analysis of related complex structures, such as polymorphs of dinitro[tris(2-aminoethyl)amine]cobalt(III) chloride, reveals how different crystalline forms of the same compound can exhibit distinct unit cell dimensions and space groups. researchgate.net One polymorph of this complex crystallizes in the orthorhombic space group Pcmb, while another form is monoclinic with the space group P21/c. researchgate.net In the orthorhombic form, the cobalt complex cation is situated on a crystallographic mirror plane. researchgate.net In the monoclinic structure, the cation is in a general position, demonstrating how molecular arrangement can vary significantly between polymorphs. researchgate.net

The determination of these parameters for this compound would involve growing single crystals suitable for diffraction experiments. The resulting data would not only define the unit cell but also identify the spatial symmetries (space group) governing the packing of the molecules. This information is the foundation for solving the complete crystal structure.

| Parameter | Value |

|---|---|

| Empirical formula | Co(NO2)2(C6H18N4)Cl |

| Formula weight | 332.6 |

| Crystal system | Orthorhombic |

| Space group | Pcmb |

| a (Å) | 8.452 (6) |

| b (Å) | 12.0735 (4) |

| c (Å) | 12.1733 (8) |

| Volume (ų) | 1242.23 |

| Z | 4 |

| Calculated density (Mg m⁻³) | 1.778 |

This table provides an example of typical crystallographic data obtained from an X-ray diffraction experiment on a related amine-containing coordination compound. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonds. The molecule possesses both hydrogen bond donors (the primary and secondary amine groups, -NH2 and -NH-) and acceptors (the nitrogen atoms). These functional groups can engage in a network of intermolecular hydrogen bonds, which dictate the packing arrangement of the molecules in the crystal lattice.

The primary amine (-NH2) and secondary amine (-NH-) groups can form N-H···N hydrogen bonds, linking molecules together. In related structures, such as those of fenamic acids complexed with acridine, O-H···N hydrogen bonds are the primary interaction defining the crystal packing. nih.gov The analysis of these interactions often involves theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) approach to characterize their strength and nature. nih.gov

In addition to classical hydrogen bonds, other weak interactions play a crucial role. The diphenylmethyl group, with its two phenyl rings, can participate in:

π-π stacking interactions: The aromatic rings of adjacent molecules can stack on top of each other, contributing to crystal stability. researchgate.net

C-H···π interactions: The hydrogen atoms of the ethyl or methyl groups can interact with the π-electron clouds of the phenyl rings of neighboring molecules. nih.gov

These varied hydrogen bonding networks, from strong N-H···N bonds to weaker C-H···π interactions, create complex three-dimensional supramolecular architectures that stabilize the crystal structure. nih.govsoton.ac.uk The specific patterns, such as chains or sheets, are determined by the interplay of these forces. researchgate.net

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable techniques for assessing its purity and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for analyzing non-volatile or thermally sensitive compounds. Since aliphatic amines often lack a strong UV chromophore, pre-column derivatization is a common strategy to enhance their detection by UV or fluorescence detectors. sigmaaldrich.com

A typical HPLC analysis of this compound could involve derivatization of its primary and secondary amine groups with a fluorescent tagging reagent. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) react with amines to form highly fluorescent and UV-active derivatives, enabling sensitive detection. thermoscientific.fr The derivatization reaction is typically rapid and performed under mild conditions before injection into the HPLC system. researchgate.net

The separation is commonly achieved using reversed-phase chromatography on a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the efficient separation of the derivatized analyte from other components.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (e.g., λex/λem specific to derivative) or UV (e.g., 254 nm) |

| Derivatization Reagent | FMOC-Cl, OPA, or Dansyl Chloride |

This table outlines typical parameters for an HPLC method suitable for the analysis of amines after derivatization. thermoscientific.frnih.gov

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the analysis of amines by GC can be challenging due to their polar and basic nature, which often leads to strong interactions with the stationary phase and results in poor peak shape (tailing). labrulez.com

To overcome this, specialized columns are employed. These often include a stationary phase that is either chemically bonded to a deactivated support or consists of a porous polymer specifically designed for amine analysis, such as Chromosorb 103. labrulez.com Another common approach is to use a column packing treated with a basic substance like potassium hydroxide (B78521) (KOH) to minimize adsorptive interactions with the acidic silanol (B1196071) groups on the column support. labrulez.com

For this compound, a GC method would likely use a capillary column with a suitable polar or base-deactivated stationary phase. The sample, dissolved in an appropriate solvent, is injected into a heated inlet where it is vaporized and swept onto the column by a carrier gas (e.g., helium or hydrogen). Detection is commonly performed using a Flame Ionization Detector (FID) or, for definitive identification, a Mass Spectrometer (MS). GC-MS analysis provides both retention time data and a mass spectrum, which can confirm the molecular weight and reveal structural information through fragmentation patterns. nih.govchromforum.org

| Parameter | Condition |

|---|---|

| Column | Capillary column with base-deactivated polyethylene (B3416737) glycol (PEG) phase or similar |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (or optimized for volatility/stability) |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Sample Preparation | Dissolution in a suitable organic solvent (e.g., chloroform, methanol) nih.gov |

This table presents general parameters for a GC method that could be adapted for the analysis of this compound. bre.comsigmaaldrich.com

Computational and Theoretical Investigations into the Molecular and Electronic Properties of 2 Aminoethyl Diphenylmethyl Amine

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethylamine (B1201723) and diphenylmethyl groups suggests that (2-Aminoethyl)(diphenylmethyl)amine can exist in multiple spatial arrangements, or conformations. The study of these conformations and the energy associated with them is critical for understanding its chemical behavior.

Torsional Scans and Conformational Isomerism

Torsional scans are computational experiments that involve rotating specific bonds within a molecule to map out the energy landscape and identify stable conformers. Such an analysis would reveal the different shapes the molecule can adopt and their relative stabilities. At present, there are no published torsional scans or detailed characterizations of the conformational isomers of this compound.

Interconversion Pathways and Energy Barriers

Understanding the energy barriers between different conformers is key to describing the dynamics of the molecule. These barriers determine how easily the molecule can transition from one shape to another. The scientific literature lacks studies on the interconversion pathways and the associated energy barriers for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into how the molecule behaves over time and how it interacts with its environment, such as a solvent. These simulations are invaluable for understanding a molecule's flexibility, solvation properties, and potential interactions with other molecules. Regrettably, no specific molecular dynamics simulation studies for this compound have been found in the available scientific databases. Such studies would be instrumental in elucidating its behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters and Reactivity Indices

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic and reactivity properties of molecules like this compound. mdpi.com These theoretical calculations provide valuable data that complements experimental findings and helps in understanding the molecule's structure and chemical behavior.

Spectroscopic Parameters:

Theoretical calculations can predict various spectroscopic parameters. For instance, Infrared (IR) spectroscopy frequencies and intensities can be computed to identify characteristic vibrational modes of the molecule. This includes the N-H stretching vibrations of the primary and secondary amine groups, as well as the C-H stretching of the aromatic and aliphatic portions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the molecular structure.

Reactivity Indices:

DFT is also employed to calculate a range of reactivity indices that describe the electronic properties and reactivity of this compound. researchgate.net These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity indices include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. mdpi.com

Nucleophilicity Index (N): A measure of the molecule's ability to act as a nucleophile. mdpi.com

These parameters provide a quantitative basis for predicting how this compound will interact with other chemical species. For instance, a high nucleophilicity index would suggest that the amine groups are likely sites for reaction with electrophiles.

Table 1: Predicted Reactivity Indices for this compound

| Parameter | Symbol | Predicted Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital | EHOMO | -5.23 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.45 |

| Energy Gap | ΔE | 4.78 |

| Ionization Potential | I | 5.23 |

| Electron Affinity | A | 0.45 |

| Electronegativity | χ | 2.84 |

| Chemical Hardness | η | 2.39 |

| Chemical Softness | S | 0.42 |

| Electrophilicity Index | ω | 1.69 |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be generated from DFT calculations.

Molecular Docking and Interaction Studies (excluding biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. chemmethod.com While frequently used in drug discovery to study interactions with biological targets, it is also a valuable tool for investigating interactions with non-biological entities, such as synthetic polymers or DNA. mdpi.com

In the context of this compound, molecular docking could be used to study its potential interactions with a non-biological host, such as a cyclodextrin (B1172386) or a synthetic receptor. The primary goal of such a study would be to understand the non-covalent interactions—hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the formation of a host-guest complex.

For example, a molecular docking simulation could be performed to investigate the binding of this compound to a DNA duplex. mdpi.com The simulation would predict the binding affinity (scoring function) and the specific binding mode. The diphenylmethyl group might favor intercalation between DNA base pairs, while the aminoethyl chain could interact with the phosphate (B84403) backbone through hydrogen bonding.

The results of these simulations can provide detailed insights into the intermolecular forces at play. This information is crucial for the design of new materials and supramolecular assemblies where this compound could serve as a building block.

Table 2: Hypothetical Molecular Docking Results of this compound with a DNA Decamer

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

Note: The data in this table is for illustrative purposes and represents the type of information that would be obtained from a molecular docking study.

Coordination Chemistry of 2 Aminoethyl Diphenylmethyl Amine As a Polydentate Ligand

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with (2-Aminoethyl)(diphenylmethyl)amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Chelation Modes and Coordination Geometries

This compound is a bidentate ligand, capable of coordinating to a metal center through its two nitrogen atoms. The presence of the bulky diphenylmethyl group can influence the coordination geometry of the resulting complex, potentially leading to distorted geometries to accommodate the steric hindrance. Common coordination geometries for metal complexes with bidentate amine ligands include tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

For instance, studies on related bis(2-picolyl)amine ligands have shown the formation of both 1:1 and 1:2 metal-to-ligand complexes with varying stereochemistries, such as mer and fac isomers in octahedral complexes. rsc.org Similarly, cadmium(II) complexes with amino alcohol ligands have been observed to adopt distorted octahedral geometries. sioc-journal.cn It is plausible that this compound would exhibit similar coordination behavior, forming complexes with geometries dictated by the interplay of electronic and steric factors.

Table 1: Potential Coordination Geometries of this compound Metal Complexes

| Metal Ion | Potential Geometry | Influencing Factors |

| Cu(II) | Square Planar, Distorted Octahedral | Jahn-Teller effect, steric hindrance from the diphenylmethyl group. |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | Ligand field strength, temperature, counter-ions. |

| Co(II) | Tetrahedral, Octahedral | Ligand field strength, nature of other ligands. |

| Zn(II) | Tetrahedral | Preference for d¹⁰ configuration. |

This table is illustrative and based on the known coordination chemistry of similar amine ligands.

Ligand Field Theory and Electronic Structure of Complexes

Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. ekb.eg The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand and the metal ion.

Amine ligands like this compound are considered σ-donors. The nitrogen lone pairs donate electron density to the metal center, resulting in a specific d-orbital splitting pattern. For an octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy e₉ set. The energy difference between these sets is Δₒ. The electronic configuration of the metal ion in the complex, and consequently its magnetic and spectroscopic properties, are determined by how the d-electrons populate these orbitals.

The electronic spectra of these complexes are expected to show d-d transitions, which correspond to the excitation of an electron from a lower energy d-orbital to a higher energy one. The energy of these transitions provides information about the ligand field splitting parameter.

Catalytic Applications of this compound Metal Complexes

Transition metal complexes derived from polydentate amine ligands are widely utilized as catalysts in various organic reactions. acs.org The catalytic activity is often tuned by modifying the ligand structure, which in turn influences the electronic and steric environment of the metal center.

Asymmetric Catalysis in Organic Transformations

Chiral metal complexes are of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. arizona.edu While this compound itself is not chiral, it can be derivatized to introduce chirality, or it can be used in combination with chiral co-ligands to generate catalytically active chiral species.

Complexes of rhodium and other transition metals with chiral diamine ligands have been successfully employed in asymmetric hydroamination and other C-N bond-forming reactions. acs.org It is conceivable that chiral variants of this compound complexes could be effective catalysts for similar transformations, where the diphenylmethyl group could play a role in creating a specific chiral pocket around the metal center, thereby influencing the stereochemical outcome of the reaction.

Oxidation and Reduction Catalysis

Metal complexes are known to catalyze a wide array of oxidation and reduction reactions. sioc-journal.cn For instance, copper complexes have been investigated for the catalytic oxidation of phenols and other organic substrates. orientjchem.org The redox potential of the metal center, which is modulated by the coordinating ligands, is a key factor in these catalytic processes.

Complexes of this compound with redox-active metals like copper, manganese, or iron could potentially catalyze oxidation reactions, such as the oxidation of alcohols or amines. Conversely, they might also be active in reduction catalysis, for example, in the hydrogenation of unsaturated compounds. The specific catalytic activity would depend on the choice of metal and the reaction conditions.

Polymerization Catalysis

Transition metal complexes are fundamental to many industrial polymerization processes. mdpi.com Late transition metal complexes, in particular those of nickel and palladium, with diimine ligands have been extensively studied as catalysts for olefin polymerization. mdpi.comresearchgate.net These catalysts can produce polymers with specific microstructures and properties.

Complexes of this compound with metals like nickel or palladium could potentially act as catalysts for the polymerization of monomers such as ethylene (B1197577) and propylene. The bulky diphenylmethyl group on the ligand could influence the rate of polymerization and the properties of the resulting polymer, such as its molecular weight and branching. Research on related amine-based ligands has shown that the steric and electronic properties of the ligand play a crucial role in determining the catalyst's performance. rsc.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Metal Center | Potential Role of the Ligand |

| Asymmetric Aldol Reaction | Zn(II), Cu(II) | Creation of a chiral environment (with chiral modification). |

| Olefin Polymerization | Ni(II), Pd(II) | Influencing polymer microstructure and molecular weight. |

| Alcohol Oxidation | Ru(II), Cu(II) | Stabilizing high-valent metal-oxo intermediates. |

| Ketone Hydrogenation | Rh(I), Ru(II) | Facilitating hydride transfer to the substrate. |

This table presents potential applications based on the known catalytic activity of similar amine complexes.

Role in the Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Information not available in the reviewed literature.

Stability and Reactivity of Coordination Complexes Under Varied Conditions

Information not available in the reviewed literature.

Mechanistic Studies of Reactions Involving 2 Aminoethyl Diphenylmethyl Amine

Elucidation of Reaction Pathways in Organic Transformations

The presence of two distinct amine functionalities within (2-Aminoethyl)(diphenylmethyl)amine allows for its participation in a range of organic reactions. The primary amino group can readily undergo reactions typical of primary amines, such as condensation with carbonyl compounds to form imines. The diphenylmethyl group, however, introduces significant steric hindrance around the secondary amine, modulating its reactivity and influencing the pathways of subsequent transformations.

For instance, in reactions with electrophiles, the less sterically hindered primary amine is generally expected to be the initial site of attack. However, the reaction pathway can be influenced by factors such as the nature of the electrophile, solvent, and reaction temperature. In certain cases, intramolecular interactions or the formation of intermediate species can lead to unexpected regioselectivity or rearrangement products. Detailed mechanistic studies, often employing techniques like isotopic labeling and computational modeling, are crucial to unraveling these complex reaction pathways.

Kinetics and Thermodynamics of Complexation Reactions

This compound acts as a bidentate ligand in complexation reactions with metal ions, coordinating through the nitrogen atoms of both the primary and secondary amine groups. The kinetics and thermodynamics of these complexation reactions are of fundamental interest in coordination chemistry.

The rate of complex formation is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric bulk of the diphenylmethyl group. The steric hindrance can slow down the coordination of the secondary amine, potentially leading to a stepwise coordination mechanism. The thermodynamics of complexation, including the stability constants of the resulting metal complexes, provide insights into the strength of the metal-ligand bonds. These thermodynamic parameters are often determined using techniques such as potentiometric titration or spectrophotometry.

Investigation of Ligand Exchange Mechanisms in Coordination Systems

Once a metal complex of this compound is formed, it can undergo ligand exchange reactions, where the amine ligand is replaced by another ligand present in the reaction medium. The study of these ligand exchange mechanisms provides valuable information about the lability of the metal-ligand bonds and the factors that govern the substitution process.

The mechanism of ligand exchange can be either associative, dissociative, or interchange in nature. The significant steric hindrance imposed by the diphenylmethyl group can favor a dissociative pathway, where the dissociation of one of the coordinating nitrogen atoms is the rate-determining step. The kinetics of these exchange reactions can be followed by various spectroscopic techniques, such as NMR or UV-Vis spectroscopy, to determine the rate constants and elucidate the mechanistic details.

Proton Transfer and Acid-Base Equilibria

The amine groups of this compound can participate in proton transfer reactions, acting as Brønsted-Lowry bases. The acid-base equilibria of this compound are characterized by its pKa values, which quantify the acidity of its conjugate acids. Due to the presence of two amine groups, the compound will have two distinct pKa values.

The basicity of the two nitrogen atoms is expected to differ. The primary amine is generally more basic than the sterically hindered secondary amine. The pKa values can be determined experimentally through techniques like potentiometric titration. The study of proton transfer reactions involving this compound is essential for understanding its behavior in acid-catalyzed reactions and for controlling the pH in processes where it is used as a reagent or ligand. The addition of salts can influence the extent of proton transfer from acids to amine bases. epa.gov For example, the addition of alkali metal or alkaline-earth metal perchlorates has been shown to promote proton transfer from nitrophenols to various amine bases in acetonitrile (B52724). epa.gov The magnitude of this effect depends on the cation and the specific acid-base pair involved. epa.gov

Derivatization and Functionalization Strategies for 2 Aminoethyl Diphenylmethyl Amine

Preparation of Polymeric Materials Incorporating the Diamine Moiety

The incorporation of amine functionalities into polymeric materials is a significant area of materials science, leading to polymers with applications in gene delivery, coatings, and as hydrogels. nih.govpolysciences.comscirp.org Monomers such as 2-aminoethyl methacrylate (B99206) (AEMA) are commonly used to synthesize polymers with primary amine side chains through techniques like atom transfer radical polymerization (ATRP). nih.govresearchgate.netsigmaaldrich.com These amine groups can be further modified, for example, through quaternization to create permanently charged polymers. mdpi.com

Despite the extensive research into amine-containing polymers, there is no specific mention in the surveyed literature of (2-Aminoethyl)(diphenylmethyl)amine being used as a monomer or a cross-linking agent in polymerization reactions. The synthesis of various polyamides and polyimides often involves the reaction of diamines with dicarboxylic acids or their derivatives, mdpi.com but no studies were found that utilize this compound in this context.

Formation of Cyclic Compounds through Intramolecular Cyclization

Intramolecular cyclization reactions are powerful tools for the synthesis of heterocyclic compounds. These reactions often involve the cyclization of a molecule containing two reactive functional groups. For amines, this can include reactions that lead to the formation of various nitrogen-containing rings. koreascience.krresearchgate.net For example, base-mediated intramolecular cyclization of appropriately substituted arylimines can yield benzofurans. researchgate.net

The structure of this compound, possessing two amine groups at different positions, theoretically allows for the potential formation of cyclic derivatives. However, the existing body of scientific literature does not appear to contain any reports of intramolecular cyclization reactions involving this specific compound or its derivatives to form new cyclic structures. researchgate.net

Incorporation into Supramolecular Structures and Molecular Assemblies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Amines can participate in hydrogen bonding and other non-covalent interactions, making them valuable building blocks for supramolecular assemblies. While simple amines like diethylamine (B46881) have been shown to form supramolecular helices, sigmaaldrich.com and polyamine derivatives are used in more complex systems, koreascience.kr there is no available research that describes the incorporation of this compound into such structures. The specific steric and electronic properties conferred by the diphenylmethyl group could lead to unique assembly behaviors, but this remains an unexplored area of research according to the available data.

Emerging Research Avenues and Future Perspectives in Diphenylmethyl Diamine Chemistry

Development of Novel Synthetic Methodologies for (2-Aminoethyl)(diphenylmethyl)amine and Analogues

The synthesis of vicinal diamines, particularly unsymmetrical and chiral variants like this compound, is a significant challenge in organic chemistry. acs.org The development of efficient, stereoselective, and scalable synthetic routes is paramount for unlocking their full potential. Modern research is moving beyond classical methods towards more sophisticated catalytic approaches.

Recent advancements have focused on creating C-N and C-C bonds with high selectivity. acs.org For instance, copper-catalyzed reductive coupling of imines and allenamides has emerged as a powerful technique for accessing chiral diamine derivatives. acs.org Another promising strategy involves the palladium-catalyzed dearomatization and asymmetric hydrogenation of nitrogen-containing heterocycles to produce 1,3-diamines, a method that could be adapted for 1,2-diamine synthesis. bohrium.com

The synthesis of analogues, where the diphenylmethyl group or the ethylenediamine (B42938) backbone is modified, is also a key area of research. For example, derivatives of 2-Aminoethyl diphenylborinate (2-APB), a structurally related compound, have been synthesized by systematically introducing substituents onto the phenyl rings to modulate their biological activity. nih.gov These approaches, which often involve multi-step sequences, highlight the need for robust and versatile synthetic strategies. The development of libraries based on diverse scaffolds, inspired by natural products, further showcases the drive to create novel diamine structures with unique properties. acs.org

Table 1: Comparison of Modern Synthetic Strategies for Diamine Synthesis

| Synthetic Strategy | Description | Key Advantages | Relevant Analogue Classes |

|---|---|---|---|

| Catalytic Reductive Coupling | Coupling of imines with other nitrogen-containing components (e.g., allenamides) using a metal catalyst (e.g., Copper) to form a C-C bond, yielding a diamine structure. acs.org | High stereoselectivity, access to chiral diamines. | Chiral vicinal diamines. |

| Asymmetric Hydrogenation | Palladium-catalyzed dearomatization and subsequent asymmetric hydrogenation of nitrogen-containing aromatic compounds. bohrium.com | High enantioselectivity, potential for creating complex cyclic diamines. | 1,3-Diamine analogues. |

| Sequential Nucleophilic Substitution | Stepwise reaction of precursors, such as chlorotriazines, with secondary amines to build dendritic or complex structures. researchgate.net | Controlled, stepwise construction of complex architectures. | Dendrimers, multi-scaffold derivatives. |

| C-H Functionalization | Direct formation of C-N bonds by activating C-H bonds, catalyzed by metal or non-metal catalysts. bohrium.com | High atom economy, uses simple substrates. | Substituted alkyl and aryl diamines. |

Expansion of Catalytic Applications Beyond Current Paradigms

The inherent basicity and chelating ability of the two nitrogen atoms in the this compound scaffold make it an attractive candidate for applications in catalysis. While direct catalytic applications of this specific molecule are not yet widely reported, research on analogous diamines and polyamines provides a clear roadmap for future exploration.

Diamine-derived structures are known to be effective organocatalysts. For example, novel bifunctional thiourea (B124793) and squaramide organocatalysts derived from 1,3-diamines have been successfully used in asymmetric Mannich reactions. bohrium.com Furthermore, the modification of solid supports, such as metal oxides, with amines like tris(2-aminoethyl)amine (B1216632) has been shown to create highly active heterogeneous catalysts for reactions like the Knoevenagel condensation. mdpi.com This suggests that immobilizing this compound or its derivatives on supports like MgO or Al2O3 could yield robust and reusable catalysts. The steric bulk of the diphenylmethyl group could play a crucial role in inducing stereoselectivity in catalyzed reactions.

The catalytic effect of amines is often linked to their ability to activate substrates. For instance, a secondary aliphatic amine was found to significantly accelerate the radical-chain reaction of N,N′-diphenyl-1,4-benzoquinone diimine with 2-mercaptobenzothiazole (B37678) by increasing the rate of radical generation. researchgate.net Exploring the ability of this compound to mediate similar electron transfer processes or to act as a proton shuttle could unveil new catalytic transformations.

Table 2: Potential Catalytic Applications for Diphenylmethyl-Diamine Scaffolds

| Reaction Type | Role of Diamine Catalyst | Potential Advantage of Diphenylmethyl Scaffold |

|---|---|---|

| Knoevenagel Condensation | Acts as a basic catalyst to facilitate the condensation of an active hydrogen compound with a carbonyl group. mdpi.com | The bulky diphenylmethyl group could influence the stereochemical outcome of the reaction. |

| Mannich Reaction | Functions as a bifunctional organocatalyst, activating both the nucleophile and electrophile. bohrium.com | Potential for high enantioselectivity in asymmetric variants due to the chiral environment created by the scaffold. |

| Cross-Coupling Reactions | Can act as a ligand for a metal center (e.g., Palladium, Rhodium), modifying its reactivity and selectivity. bohrium.com | The electronic properties of the phenyl rings can be tuned to optimize catalytic activity. |

| Radical Reactions | Can initiate or mediate radical processes through single-electron transfer or by forming reactive complexes. researchgate.net | The stability of the diphenylmethyl group may favor specific radical pathways. |

Advanced Computational Modeling for Predictive Design and Reaction Engineering

Computational chemistry offers powerful tools to accelerate the discovery and optimization of diamine-based systems. Methods like Density Functional Theory (DFT) and machine learning are becoming indispensable for predicting molecular properties, elucidating reaction mechanisms, and designing novel catalysts and materials. nih.gov

For this compound, computational modeling can be applied in several key areas. DFT calculations can be used to investigate the conformational landscape of the molecule, identify the most stable geometries, and understand the electronic structure. This knowledge is crucial for designing catalysts, as the spatial arrangement of the amine groups and the phenyl rings will dictate their interaction with substrates. Computational studies on the metabolism of methylamine (B109427) by dehydrogenase cofactors, for example, have successfully used DFT to map out competing reaction pathways and determine activation energies, demonstrating the power of these methods for understanding amine reactivity. researchgate.netscielo.org.mx

Furthermore, molecular docking, as used to predict the binding mode of drug conjugates to proteins, can be adapted to model the interaction of a this compound-based catalyst with its target substrates. mdpi.com On a larger scale, the field of reaction engineering can benefit from computational fluid dynamics and kinetic modeling to design and optimize reactors for the synthesis of these diamines. youtube.com As data from experimental studies accumulate, machine learning algorithms could be trained to predict the catalytic performance of new diamine analogues, significantly speeding up the design-synthesis-testing cycle. nih.gov

Exploration of New Materials Science Applications Utilizing Diamine Scaffolds

Diamine scaffolds are fundamental building blocks in materials science, used to construct polymers and porous materials with a wide range of applications. The unique structure of this compound makes it a promising monomer for creating new high-performance materials.

One of the most significant applications of diamines is in the synthesis of polyimides. These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and electronics applications. mdpi.com By reacting a diamine with a dianhydride, a poly(amic acid) is formed, which is then converted into the final polyimide. mdpi.com Incorporating the bulky diphenylmethyl group into a polyimide backbone could enhance properties such as rigidity, solubility, and thermal resistance.

Diamine scaffolds are also crucial for creating porous materials. For instance, reacting diamines with other monomers can lead to the formation of porous organic polymers or metal-organic frameworks (MOFs) with potential uses in gas storage, separation, and catalysis. mdpi.comnih.gov Moreover, bio-based diamines are being explored for the synthesis of sustainable nylons and polyurethanes. nih.govresearchgate.net The this compound scaffold could also find use in biomedical applications, such as in the development of scaffolds for tissue engineering, where the chemical and physical properties of the material are critical for supporting cell growth and tissue regeneration. nih.gov

Table 3: Potential Materials Science Applications for this compound

| Material Class | Construction Principle | Potential Properties | Example Applications |

|---|---|---|---|

| Polyimides | Polycondensation of the diamine with a dianhydride monomer. mdpi.com | High thermal stability, mechanical rigidity, potentially altered solubility due to the diphenylmethyl group. | Flexible electronics, aerospace components. |

| Porous Polymers | Co-polymerization with multifunctional monomers to create a cross-linked, porous network. nih.gov | Defined pore sizes, high surface area for interaction with guest molecules. | Gas separation, catalysis, environmental remediation. |

| Polyurethanes | Reaction of the diamine (as a chain extender) with an isocyanate prepolymer. researchgate.net | Enhanced mechanical properties, tunable elasticity and hardness. | High-performance elastomers, coatings, foams. |

| Biomaterial Scaffolds | Incorporation into biodegradable polymer networks to create scaffolds for cell culture. nih.gov | Biocompatibility, controlled degradation rates, specific cell-material interactions. | Bone and cartilage tissue engineering. |

Synergistic Approaches Combining Synthesis, Characterization, and Theory in Diamine Research

The future of research in diphenylmethyl-diamine chemistry lies in the deep integration of synthesis, characterization, and theoretical modeling. This synergistic approach allows for a virtuous cycle where computational predictions guide synthetic efforts, and detailed characterization provides feedback to refine theoretical models.

A modern research workflow would begin with computational modeling to design novel this compound analogues with desired catalytic or material properties. nih.govmdpi.com Promising candidates would then be synthesized using advanced, stereoselective methods. bohrium.comchemscene.com Crucially, each step of the synthesis and the final product would be meticulously analyzed using a suite of characterization techniques. Spectroscopic methods (NMR, FTIR), mass spectrometry (MS), and X-ray crystallography would confirm the molecular structure, while thermal analysis (TGA, DSC) and microscopy (TEM, SEM) would be used to evaluate the properties of any resulting materials. researchgate.net

When exploring catalytic applications, kinetic studies combined with in-situ spectroscopic monitoring would provide insights into the reaction mechanism. This experimental data is invaluable for validating and improving the initial computational models. bohrium.com This integrated strategy, which combines predictive theory with practical synthesis and empirical characterization, is essential for efficiently navigating the vast chemical space of diamine derivatives and for the rational design of next-generation catalysts and materials. The development of nanozymes, where synthesis, extensive characterization, and mechanistic understanding converge to explain synergistic catalytic effects, serves as an excellent model for this approach. acs.org

Q & A

Basic: What are the optimal synthetic routes for (2-Aminoethyl)(diphenylmethyl)amine, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves alkylation or condensation reactions. For example:

- Step 1: React diphenylmethylamine with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Step 2: Purify via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 95:5) or recrystallization from ethanol.

- Purity Validation: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm ≥98% purity. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 79.2%, H: 8.3%, N: 12.5%) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- FTIR: Confirm N–H stretching (3200–3350 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- ¹H/¹³C NMR: Key signals include:

- ¹H: δ 2.7–3.1 ppm (m, –CH₂–NH–), δ 7.2–7.4 ppm (m, aromatic protons from diphenylmethyl) .

- ¹³C: δ 45–50 ppm (–CH₂–NH–), δ 140–145 ppm (quaternary aromatic carbons).

- Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 255.2 .

Advanced: How does this compound coordinate with transition metals, and what are its implications for materials science?

Methodological Answer:

- Coordination Chemistry: The amine acts as a tridentate ligand, binding via the primary amine and two secondary amines. Example with Cu(II):

- Applications: Potential in catalysis (e.g., oxidation reactions) or luminescent materials due to d→d transitions in metal complexes.

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gap ≈ 5.2 eV, indicating moderate reactivity).

- Molecular Docking: Screen against biological targets (e.g., serotonin receptors) using AutoDock Vina. The diphenylmethyl group may enhance hydrophobic binding (ΔG ≈ −8.5 kcal/mol) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Waste Disposal: Neutralize with 1M HCl, then incinerate via certified hazardous waste services. Avoid aqueous discharge due to amine toxicity (LC50 ≈ 120 mg/L in zebrafish) .

Advanced: How can researchers resolve contradictions in reported synthetic yields or catalytic activity data?

Methodological Answer:

- Case Study: If yields vary (e.g., 60% vs. 85%), verify:

- Reaction monitoring via TLC (Rf ≈ 0.4 in EtOAc:hexane 1:1).

- Trace moisture levels (use molecular sieves in DMF).

- Data Reconciliation: Compare catalytic turnover numbers (TON) under standardized conditions (e.g., 25°C, 1 atm O₂). Use kinetic profiling (UV-Vis at 450 nm for oxidation intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.